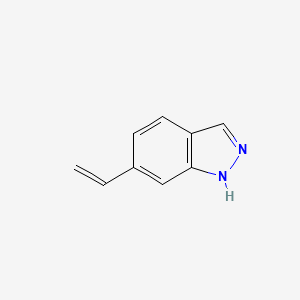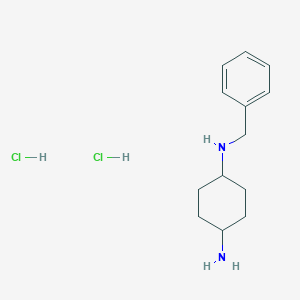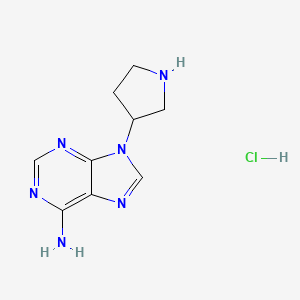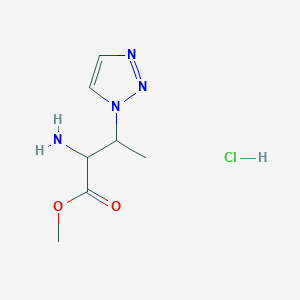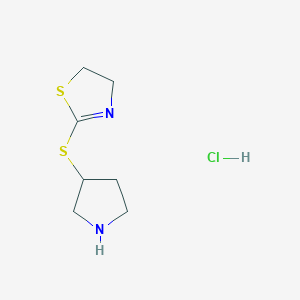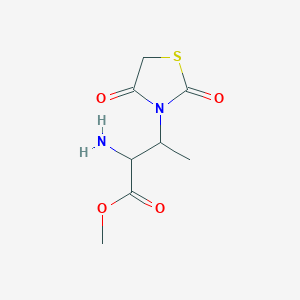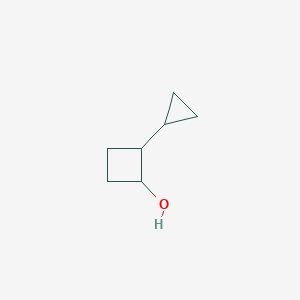
2-Cyclopropylcyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural Patterns in Organic Synthesis
Ross, Townsend, and Danishefsky (2013) showcased the utility of halocycloalkenones, such as compounds related to 2-Cyclopropylcyclobutanol, as potent dienophiles in Diels-Alder cycloadditions. These compounds exhibit high endo selectivity and reactivity, leading to cyclopropyl functional handles pivotal in organic synthesis (Ross, Townsend, & Danishefsky, 2013).
Medicinal Chemistry
Van der Kolk, Janssen, Rutjes, and Blanco-Ania (2022) discuss the incorporation of cyclobutane rings, like those in this compound, in drug candidates to enhance biological properties. The unique structural characteristics of cyclobutanes contribute to improved drug stability and effectiveness (Van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022).
Photochemical Synthesis
Jiang, Wang, Rogers, Kodaimati, and Weiss (2019) highlighted the role of cyclobutane derivatives in the photochemical synthesis of bioactive molecules. Their study underpins the significance of [2+2] photocycloadditions in constructing cyclobutane cores, essential for developing lead compounds in drug discovery (Jiang, Wang, Rogers, Kodaimati, & Weiss, 2019).
Organic and Inorganic Chemistry
Limanto, Khuong, Houk, and Snapper (2003) and Hamilton et al. (2011) demonstrate the versatility of cyclobutane and related compounds in various organic and inorganic synthesis processes. These compounds are crucial in forming highly functionalized adducts and in metal-organic nanoparticle formations, reflecting their broad applicability in multiple scientific disciplines (Limanto, Khuong, Houk, & Snapper, 2003); (Hamilton et al., 2011).
Safety and Hazards
The safety information available indicates that 2-Cyclopropylcyclobutanol is a dangerous substance. The hazard statements include H225-H315-H319-H335 . Precautionary measures include P210-P240-P241-P242-P243-P261-P264-P271-P280-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 .
properties
IUPAC Name |
2-cyclopropylcyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-3-6(7)5-1-2-5/h5-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMNUFYGXSZDQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1432892.png)

